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cytomegalovirus phosphoprotein 71kDa - 107852-97-1

cytomegalovirus phosphoprotein 71kDa

Catalog Number: EVT-1508301
CAS Number: 107852-97-1
Molecular Formula: C26H64Cl6N6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cytomegalovirus phosphoprotein 71 kDa, commonly referred to as pp71, is a crucial protein encoded by the human cytomegalovirus, which belongs to the Herpesviridae family. This protein plays a significant role in the virus's lifecycle, particularly in the regulation of gene expression and the establishment of viral latency. The pp71 protein is packaged within the tegument of infectious virions and is involved in multiple functions that prime host cells for productive replication, influencing processes such as transcription, translation, and immune evasion .

Source

Human cytomegalovirus is a ubiquitous virus that can infect various cell types in humans. It is transmitted through direct contact with infected bodily fluids such as saliva, urine, and breast milk. The virus can also be transmitted from mother to fetus during pregnancy or at birth . The pp71 protein is synthesized during the viral replication cycle and is essential for the virus's ability to manipulate host cellular mechanisms.

Classification

Cytomegalovirus phosphoprotein 71 kDa is classified within the following categories:

  • Family: Herpesviridae
  • Subfamily: Betaherpesvirinae
  • Genus: Cytomegalovirus
  • Species: Human cytomegalovirus
Synthesis Analysis

Methods

The synthesis of cytomegalovirus phosphoprotein 71 kDa occurs during the viral replication cycle. The UL82 gene of human cytomegalovirus encodes this protein, which is expressed early in infection. Various methods have been employed to study its synthesis, including:

  • Molecular Cloning: The full-length pp71 sequence can be amplified using polymerase chain reaction techniques and cloned into expression vectors for further analysis.
  • Transfection Assays: These are used to study the expression and localization of pp71 in host cells.

Technical Details

The pp71 protein undergoes several post-translational modifications, including phosphorylation and SUMOylation, which impact its functionality and localization within the cell. Phosphorylation occurs at multiple residues, influencing its ability to translocate into the nucleus where it exerts its functions .

Molecular Structure Analysis

Structure

Cytomegalovirus phosphoprotein 71 kDa has an apparent molecular weight of 71 kDa and exhibits a complex tertiary structure that facilitates its interaction with various cellular proteins. Its structure enables it to bind to host factors involved in transcription regulation and immune response modulation.

Data

The structural analysis of pp71 reveals that it contains several functional domains critical for its activity:

  • Nuclear Localization Signal: Essential for its translocation into the nucleus.
  • Protein Interaction Domains: Facilitate binding to host proteins like Daxx, which are involved in transcriptional repression.
Chemical Reactions Analysis

Reactions

Cytomegalovirus phosphoprotein 71 kDa participates in several biochemical reactions during viral infection:

  • Interaction with Host Proteins: pp71 binds to Daxx, displacing it from histone deacetylases, thereby promoting transcriptional activation of immediate early genes necessary for viral replication.
  • Proteolytic Cleavage: The protein can be cleaved by granzyme M from immune cells, which affects its activity and stability .

Technical Details

The cleavage site for granzyme M on pp71 has been identified at leucine 439. Mutations at this site can render pp71 resistant to proteolytic cleavage, demonstrating a potential strategy for studying its functional role in viral replication.

Mechanism of Action

Process

Cytomegalovirus phosphoprotein 71 kDa acts primarily as a transactivator of immediate early gene expression. Upon entry into the nucleus, pp71 facilitates:

  • Activation of Immediate Early Promoters: It enhances transcription by interacting with transcription factors and chromatin remodeling complexes.
  • Modulation of Host Immune Response: By degrading Daxx, pp71 inhibits host antiviral responses, allowing for successful viral replication .

Data

Studies have shown that pp71 is essential for establishing productive infections and maintaining latency by regulating gene expression dynamics throughout the viral lifecycle.

Physical and Chemical Properties Analysis

Physical Properties

Cytomegalovirus phosphoprotein 71 kDa is characterized by:

  • Molecular Weight: Approximately 71 kDa.
  • Solubility: Generally soluble in physiological buffers used for protein studies.

Chemical Properties

The chemical properties include:

  • Post-Translational Modifications: Phosphorylation at multiple sites affects its stability and function.
  • Interaction with Nucleic Acids: pp71 has been shown to bind DNA elements related to immediate early gene promoters.

Relevant data on these properties are critical for understanding how modifications affect its role during infection.

Applications

Scientific Uses

Cytomegalovirus phosphoprotein 71 kDa has several applications in scientific research:

  • Vaccine Development: Understanding pp71's role in immune evasion has led to insights into potential vaccine targets against cytomegalovirus.
  • Gene Therapy Research: Its functions in gene regulation make it a candidate for studying mechanisms of gene therapy delivery systems.
  • Immunology Studies: Investigating how pp71 modulates immune responses can provide insights into autoimmune diseases linked to cytomegalovirus infection .
Molecular Characterization of HCMV Phosphoprotein 71kDa

Genomic Organization and Gene Expression

Genomic Localization of UL82 Gene in HCMV Strains

The gene encoding the 71kDa phosphoprotein (pp71), designated UL82, resides in the unique long (UL) region of the human cytomegalovirus (HCMV) genome. This genomic segment exhibits notable variability between laboratory-adapted and clinical strains. In the reference strain Merlin (a low-passage clinical isolate), UL82 occupies nucleotides 119,437–120,654 and is part of the conserved UL/b' genomic region absent in highly passaged strains like AD169 and Towne due to extensive in vitro propagation [5] [7]. This region encompasses genes critical for viral pathogenesis and tropism, with UL82 consistently present across wild-type isolates. UL82 is situated downstream of UL81 and upstream of UL83 (encoding pp65), forming a genomic cluster essential for tegument assembly and early infectivity [3] [7]. Comparative genomics reveals that UL82 homologs exist in other cytomegaloviruses, including murine CMV (M83/M84 genes) and Peromyscus maniculatus CMV (PCMV), underscoring its evolutionary conservation [1] [6].

Transcriptional Regulation of UL82: Promoter Architecture and mRNA Dynamics

UL82 transcription is governed by a complex promoter architecture responsive to both viral and cellular factors. The primary transcript is a 4.0 kb bicistronic mRNA that initiates upstream of UL82 and can extend into the adjacent UL83 coding region under certain conditions [4] [8]. This mRNA exhibits biphasic expression kinetics: an initial peak occurs at 5–7 hours post-infection (hpi), followed by a later surge at 72 hpi, coinciding with early and late phases of viral replication [8]. Notably, an antisense transcript (UL81-82ast) spanning the UL81-UL82 locus has been identified in latently infected monocytes and during early lytic infection. This antisense RNA appears to regulate UL82 mRNA stability or translation, potentially modulating pp71 levels prior to late-stage virion assembly [4]. The promoter lacks classical TATA-box elements but contains binding sites for cellular transcription factors (e.g., SP1, NF-κB), enabling robust activation upon infection [6].

Temporal Expression Patterns During Lytic vs. Latent Infection

PP71 expression dynamics differ markedly between lytic and latent infections. During lytic replication in fibroblasts, pp71 is detectable as early as 3–6 hpi, originating from tegument-delivered protein in the virion. De novo synthesis commences by 5–7 hpi, peaks at 12 hpi (early phase), and surges again during late stages (48–72 hpi) coinciding with virion assembly [8] [10]. In contrast, during latency established in CD34+ hematopoietic progenitor cells or monocytes, UL82 transcription is suppressed. However, the UL81-82ast antisense transcript persists in latent reservoirs, suggesting a role in maintaining UL82 silencing or fine-tuning reactivation events [4]. Reactivation from latency correlates with rapid re-emergence of UL82 sense transcripts and pp71 protein synthesis, positioning it as a critical switch for initiating lytic replication [10].

Table 1: Conserved Domains in pp71 Homologs Across CMV Species

Virus SpeciesGene DesignationProtein Size (aa)Key Conserved DomainsFunctional Similarities to HCMV pp71
Human CMV (HCMV)UL82561N-terminal DUF1471, C-terminal PPxY motifsTegument packaging, nuclear translocation, transcriptional activation
Murine CMV (MCMV)M82/M83598 (M82), 809 (M83)N-terminal DUF1471, C-terminal nuclear localization signalsVirion phosphoprotein, late gene expression, immune evasion [1]
Guinea Pig CMV (GPCMV)GP82~600N-terminal DUF1471, PPxY motifsTegument localization, IE gene transactivation [3]
Deer Mouse CMV (PCMV)PCMV-71kDa~71 kDa (predicted)Immunoreactive epitopes cross-reactive with HCMV pp71 [6]Antigenic similarity confirmed by monoclonal antibodies

Structural and Biochemical Properties

Primary Amino Acid Sequence and Functional Domains

PP71 is a 561-amino acid protein with a predicted molecular weight of 71 kDa, though post-translational modifications increase its apparent size to ~71-75 kDa in SDS-PAGE. Bioinformatics and mutational analyses reveal several critical functional domains:

  • N-terminal Domain (aa 1–150): Contains a conserved DUF1471 (Domain of Unknown Function 1471) fold implicated in protein-protein interactions. This region mediates binding to host proteins like Daxx and hDaxx, facilitating intrinsic immune evasion [3] [10].
  • Central Region (aa 151–400): Harbors nuclear localization signals (NLS) responsible for active transport into the nucleus. Residues 213–216 (KRKR) constitute a classical monopartite NLS essential for nuclear accumulation observed early in infection [8] [10].
  • C-terminal Domain (aa 401–561): Features PPxY motifs (where x = any amino acid) that interact with WW-domain containing host E3 ubiquitin ligases. This domain facilitates the proteasomal degradation of cellular restriction factors (e.g., Daxx, Rb) and is crucial for pp71's transactivator function [2] [10].

Post-Translational Modifications: Phosphorylation Sites and Functional Implications

PP71 undergoes extensive phosphorylation at serine and threonine residues, confirmed by its reduced mobility on SDS-PAGE after phosphatase treatment. Mass spectrometry studies have mapped ≥12 phosphorylation sites, with clusters at the N-terminus (e.g., S14, T18) and C-terminus (e.g., S475, S510) [2] [8]. These modifications regulate multiple functions:

  • Subcellular Localization: Phosphorylation at S14/T18 enhances nuclear import efficiency.
  • Protein Stability: C-terminal phosphorylation protects pp71 from premature degradation.
  • Functional Activation: Phosphorylation within the DUF1471 domain modulates interactions with Daxx and transcriptional activation potential.Tegument-associated pp71 is highly phosphorylated within virions, while newly synthesized cytoplasmic pp71 exists in a hypophosphorylated state. Nuclear translocation coincides with additional phosphorylation events mediated by cellular kinases such as casein kinase II [8] [9].

Comparative Analysis with Related CMV Phosphoproteins (e.g., pp65/UL83)

PP71 (UL82) and pp65 (UL83) are the two most abundant tegument phosphoproteins of HCMV, yet they exhibit distinct and complementary roles:

Table 2: Comparative Features of HCMV pp71 (UL82) and pp65 (UL83)

Featurepp71 (UL82)pp65 (UL83)
Gene LocationUL82 (UL/b' region)UL83 (conserved across strains)
Protein Size561 aa, ~71 kDa561 aa, ~65 kDa (phosphorylated)
Temporal ClassLeaky-late (early + late expression)Late (strong late promoter)
Tegument Abundance~1,000–2,000 copies/virion~2,000–4,000 copies/virion [3]
Key Functions- Transactivator of IE genes- Degrades Daxx/Rb- Nuclear ND10 targeting- Virion assembly initiation- Immune evasion (MHC I downregulation)- Endogenous kinase activity- Phosphorylation of viral/cellular substrates- Dense body formation
Nuclear LocalizationStrong nuclear accumulation by 3 hpiTransient nuclear entry, primarily cytoplasmic
Post-Translational ModificationsPhosphorylation (≥12 sites), no N-glycosylationExtensive phosphorylation, N-linked glycosylation at N48
Conservation in BetaherpesvirinaeHomologs in all CMVs (e.g., M83 in MCMV)Highly conserved (e.g., pp65 in HCMV, M83/pp65 in MCMV) [1] [9]

While pp71 acts as a transcriptional activator targeting viral immediate-early promoters, pp65 functions primarily in immune evasion (e.g., inhibiting antigen presentation) and exhibits endogenous protein kinase activity [3] [9]. Both proteins localize to nuclear domain 10 (ND10) bodies early in infection, but pp71 induces their structural reorganization to facilitate viral gene expression, whereas pp65 modulates ND10-associated immune responses [8] [10]. Structurally, pp71 adopts a more globular conformation conducive to protein degradation functions, while pp65 forms homotrimers ideal for its role as an immunomodulatory scaffold.

Table 3: Key Biochemical Properties of HCMV Tegument Phosphoproteins

Propertypp71 (UL82)pp65 (UL83)
Isoelectric Point (pI)~5.8 (acidic)~6.5 (slightly acidic)
Phosphorylation Sites≥12 (Ser/Thr clusters)≥15 (Ser/Thr) + 1 Tyr
Structural MotifsDUF1471, PPxY x 2, KRKR (NLS)Nuclear export signal, nuclear localization signal, kinase domain
Protein PartnersDaxx, Rb, hTERT, IE1, PMLIE1, PKR, p53, STAT1, procaspases
Virion Incorporation MechanismBinds capsid via C-terminus; UL35 interactionUL48-dependent; binds gB/gM cytoplasmic tails

This biochemical divergence underpins their non-redundant roles: pp71 serves as a master initiator of viral gene expression, while pp65 acts as a modulator of host defenses and late-stage virion maturation. Despite these differences, both proteins exhibit coordinated expression and tegument co-packaging, suggesting functional synergy during early infection stages [3] [9].

Properties

CAS Number

107852-97-1

Product Name

cytomegalovirus phosphoprotein 71kDa

Molecular Formula

C26H64Cl6N6

Synonyms

cytomegalovirus phosphoprotein 71kDa

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